

# An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic acid

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## Compound of Interest

**Compound Name:** 2-(4-Bromo-2-methylphenyl)acetic acid

**Cat. No.:** B2905934

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **2-(4-Bromo-2-methylphenyl)acetic acid**, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, spectroscopic characterization, synthesis methodologies, reactivity, potential applications, and safety protocols. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical development.

## Introduction: The Significance of a Versatile Scaffold

**2-(4-Bromo-2-methylphenyl)acetic acid**, with its distinct substitution pattern on the phenylacetic acid core, represents a versatile scaffold for the synthesis of complex molecular architectures. The presence of a bromine atom at the para-position and a methyl group at the ortho-position offers unique steric and electronic properties that can be strategically exploited in the design of novel therapeutic agents and functional materials. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the methyl group can influence the conformational preferences and metabolic stability of derivative compounds.

This guide will provide a detailed characterization of this important synthetic intermediate, offering insights into its behavior and utility in a laboratory setting.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. Below is a summary of the key properties of **2-(4-Bromo-2-methylphenyl)acetic acid**.

Property	Value	Source
CAS Number	853796-39-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	229.07 g/mol	<a href="#">[3]</a>
Appearance	White to off-white solid (predicted)	General knowledge
Melting Point	Not explicitly available. Estimated to be in the range of 100-130 °C based on related isomers such as 2-(4- Bromophenyl)acetic acid (110- 118 °C) and 2-Bromo-4- methoxyphenylacetic acid (127-131 °C).	
Boiling Point	Not available. Expected to be high and likely to decompose upon heating at atmospheric pressure.	General knowledge
Solubility	Expected to be soluble in common organic solvents such as methanol, ethanol, ethyl acetate, acetone, and dichloromethane. Sparingly soluble in nonpolar solvents like hexane. Solubility in water is expected to be low but may increase in basic aqueous solutions due to salt formation.	General knowledge
IUPAC Name	2-(4-bromo-2- methylphenyl)acetic acid	<a href="#">[1]</a>

## Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While experimental spectra for **2-(4-Bromo-2-methylphenyl)acetic acid** are not readily available in the public domain, we can predict the key features based on its structure and data from analogous compounds.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.

- Aromatic Protons (Ar-H): Three signals in the aromatic region (typically  $\delta$  7.0-7.6 ppm).
  - A doublet for the proton ortho to the bromine atom.
  - A doublet of doublets for the proton between the bromine and the acetic acid group.
  - A singlet-like signal for the proton ortho to the methyl group.
- Methylene Protons (-CH<sub>2</sub>-): A singlet at approximately  $\delta$  3.6 ppm.
- Methyl Protons (-CH<sub>3</sub>): A singlet at approximately  $\delta$  2.3 ppm.
- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically  $\delta$  10-12 ppm), which may be exchangeable with D<sub>2</sub>O.<sup>[5]</sup>

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Carbonyl Carbon (-C=O): A signal in the range of  $\delta$  175-185 ppm.<sup>[6]</sup>
- Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region ( $\delta$  120-140 ppm). The carbon attached to the bromine atom will be shifted to a higher field compared to the other aromatic carbons.
- Methylene Carbon (-CH<sub>2</sub>-): A signal around  $\delta$  40-45 ppm.
- Methyl Carbon (-CH<sub>3</sub>): A signal in the aliphatic region, typically around  $\delta$  15-20 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

- O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300  $\text{cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725  $\text{cm}^{-1}$ .
- C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320  $\text{cm}^{-1}$ .
- C-Br Stretch: A band in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Signals above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C Bending: Signals in the 1450-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): A pair of peaks of nearly equal intensity at  $\text{m/z}$  228 and 230, corresponding to the presence of the bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).
- Key Fragmentation Patterns:
  - Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at  $\text{m/z}$  183/185.
  - Loss of a bromine atom (-Br, 79/81 Da) to give a fragment at  $\text{m/z}$  149.
  - Further fragmentation of the aromatic ring.<sup>[7][8][9]</sup>

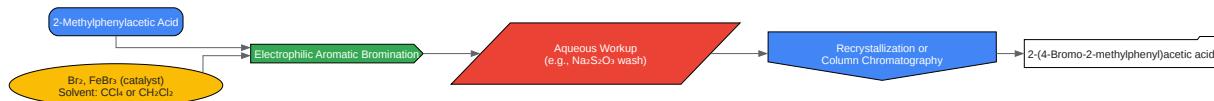
## Synthesis Methodologies

Several synthetic routes can be envisioned for the preparation of **2-(4-Bromo-2-methylphenyl)acetic acid**. Below, we outline a plausible and efficient method starting from a commercially available precursor.

# Synthesis from 2-Methylphenylacetic Acid via Electrophilic Aromatic Bromination

This approach involves the direct bromination of 2-methylphenylacetic acid. The methyl group is an ortho-, para-director. Since the ortho position to the methyl group is sterically hindered by the acetic acid side chain, and the other ortho position is occupied, the bromine is expected to add at the para position.

Workflow Diagram:



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Caption: Synthesis of **2-(4-Bromo-2-methylphenyl)acetic acid** via bromination.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-methylphenylacetic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.
- Catalyst Addition: Add a catalytic amount of iron(III) bromide ( $\text{FeBr}_3$ ) to the solution.
- Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- **Work-up:** After the reaction is complete, cool the mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ). Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

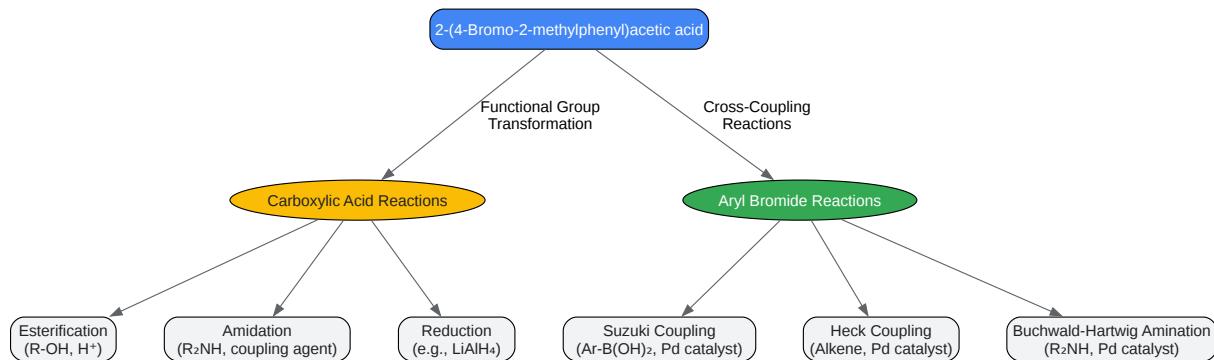
Causality behind Experimental Choices:

- **Catalyst:**  $\text{FeBr}_3$  is a Lewis acid that polarizes the Br-Br bond, making the bromine a more potent electrophile for aromatic substitution.
- **Solvent:** An inert solvent like  $\text{CCl}_4$  or  $\text{CH}_2\text{Cl}_2$  is chosen to dissolve the reactants without participating in the reaction.
- **Work-up:** The sodium thiosulfate wash is essential to remove any unreacted bromine, which can interfere with purification and subsequent reactions.

## Reactivity and Potential Applications

**2-(4-Bromo-2-methylphenyl)acetic acid** is a valuable building block due to the reactivity of its functional groups.

Reactivity Diagram:

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Caption: Key reaction pathways for **2-(4-Bromo-2-methylphenyl)acetic acid**.

## Reactions at the Carboxylic Acid Group

- Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.
- Amidation: Amides can be formed by reacting the acid with an amine using a suitable coupling agent (e.g., DCC, EDC).
- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).

## Reactions at the Aryl Bromide

The C-Br bond is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[\[10\]](#)

- Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of new aryl or vinyl groups.
- Heck Coupling: Coupling with alkenes provides a route to substituted styrenes.
- Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable base can be used to introduce amino functionalities.

## Applications in Drug Discovery and Medicinal Chemistry

Phenylacetic acid derivatives are prevalent in a wide range of pharmaceuticals, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of **2-(4-Bromo-2-methylphenyl)acetic acid** makes it an attractive starting material for the synthesis of novel drug candidates. The bromo- and methyl-substituents can be used to fine-tune the pharmacological properties of the resulting molecules, such as potency, selectivity, and pharmacokinetic profile. This compound can serve as a key intermediate in the development of new therapeutics targeting various diseases.[\[10\]](#)

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **2-(4-Bromo-2-methylphenyl)acetic acid** is not readily available, the following precautions should be taken based on the data for structurally similar compounds like other brominated phenylacetic acids.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Hazard Identification (Predicted):

- Acute Toxicity: May be harmful if swallowed.[\[11\]](#)
- Skin Corrosion/Irritation: Causes skin irritation.[\[11\]](#)[\[12\]](#)
- Eye Damage/Irritation: Causes serious eye irritation.[\[11\]](#)[\[12\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[11\]](#)[\[12\]](#)

### Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

**Storage:**

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents and bases.

## Conclusion

**2-(4-Bromo-2-methylphenyl)acetic acid** is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features provide a platform for the development of a wide array of novel compounds. This guide has provided a comprehensive overview of its properties, characterization, synthesis, and potential applications, aiming to equip researchers with the necessary knowledge for its effective utilization in their scientific endeavors. As with any chemical, proper safety precautions must be observed during its handling and use.

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